Z-D-Glu-OBzl

説明

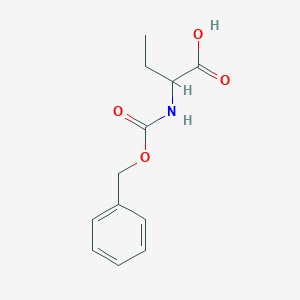

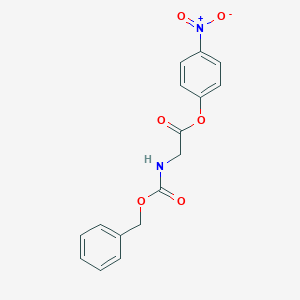

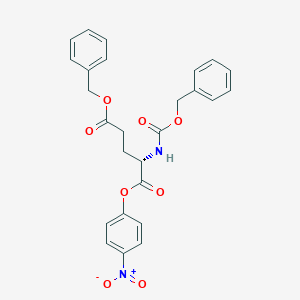

Z-D-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester , is a derivative of D-Glu . It can be used for the synthesis of compounds .

Synthesis Analysis

This compound can be synthesized using various methods . One such method involves the use of dmap and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20°C for 36 hours under an inert atmosphere .Molecular Structure Analysis

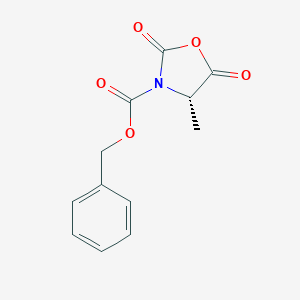

The empirical formula of this compound is C20H21NO6 . Its molecular weight is 371.38 .Chemical Reactions Analysis

This compound is suitable for solution phase peptide synthesis . It can be used as a reactant in various chemical reactions .Physical And Chemical Properties Analysis

This compound is a powder . Its SMILES string is OC(=O)CCC@@HOCc1ccccc1)C(=O)OCc2ccccc2 .科学的研究の応用

Synthesis and Peptide Development

- Z-D-Glu-OBzl has been utilized in the synthesis of various bioactive substances and peptides. For instance, it played a key role as an intermediate in the synthesis of γ-L-Glutamyl-Taurine, a bioactive substance initially found in bovine parathyroid powder. This process involved various methods like the mixed anhydride method and active ester procedure (Sebestyen et al., 2009).

Protection in Peptide Synthesis

- In the development of peptides, this compound has been employed for protecting the γ-carboxyl function of Glu residues. This strategy is aimed at preventing side reactions during peptide synthesis and improving the solubility of peptide intermediates containing the Glu residue in organic solvents. This approach has proven effective in both solution and solid phase methods of peptide synthesis (Okada & Mu, 1997).

Chiral Recognition and Molecular Imprinting

- The compound has been investigated for its chiral recognition ability. In studies involving oligopeptide derivatives consisting of Glu(OBzl) residues, it was found that certain oligopeptide derivatives, particularly those with a specific number of Glu(OBzl) residues, are promising materials for generating chiral recognition sites. This application is significant in the field of molecular imprinting and chiral separation technologies (Yoshikawa et al., 2005).

Study of Peptide Conformations and Transitions

- This compound has also been instrumental in studying the conformational behaviors of peptides. For instance, its use in triblock copolypeptides helped in studying the conformational transitions from random coil to helix under various conditions. Such studies are pivotal in understanding peptide structures and their functional implications (Nishioka & Teŕamoto, 1979).

Peptide Stability and Prodrug Design

- Research on dipeptide model prodrugs has involved this compound to understand the stability and metabolism of these compounds. This research is significant in the design of prodrugs that can be transported via the oligopeptide transporter, thus increasing the bioavailability of certain drugs (Lepist et al., 2000).

Safety and Hazards

作用機序

Target of Action

Z-D-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester , is a derivative of D-Glu

Mode of Action

It is used in the synthesis of compounds . This suggests that it may interact with its targets by being incorporated into larger molecules during synthesis, thereby influencing the properties and functions of the synthesized compounds.

Result of Action

Given its role in the synthesis of compounds , it can be inferred that its effects would be largely determined by the properties of the compounds it helps to create.

特性

IUPAC Name |

(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKODOUMSMUAF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。